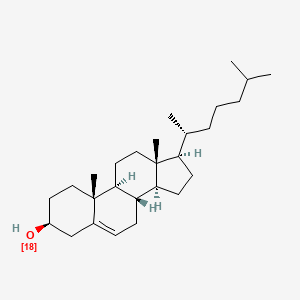

Cholesterol-3-18O

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

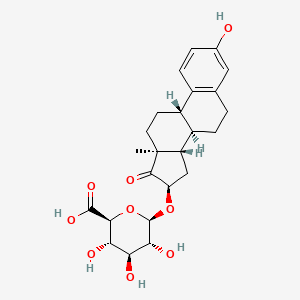

Cholesterol-3-18O (C-3-18O) is a form of cholesterol that is highly enriched with 18O, an isotope of oxygen. It is a unique compound that has been extensively studied in the past few decades due to its potential for use in a variety of scientific research applications.

Wissenschaftliche Forschungsanwendungen

Drug Delivery Applications

Cholesterol-based compounds have been used in the field of drug delivery . The unique properties of cholesterol make it an ideal candidate for creating drug delivery systems. It can be used to create liposomes or other types of nanoparticles that can carry drugs to specific parts of the body .

Bioimaging Applications

Cholesterol-3-18O can also be used in bioimaging applications . The compound can be used as a contrast agent in various imaging techniques, helping researchers visualize biological processes in real time .

Cholesterol-Based Liquid Crystals

Cholesterol-based compounds have been used to create liquid crystals . These materials have unique optical properties and can be used in a variety of applications, including display technologies and sensors .

Cholesterol-Based Gelators

Cholesterol-3-18O can be used to create gelators . These substances can change their state from a liquid to a gel under certain conditions, making them useful in a variety of industrial and scientific applications .

Synthesis of New Cholesterol Derivatives

Cholesterol-3-18O can be used in the synthesis of new cholesterol derivatives . These derivatives can have a variety of properties and can be used in a wide range of applications, from pharmaceuticals to materials science .

Anticancer, Antimicrobial, and Antioxidant Compounds

Cholesterol-based compounds, including Cholesterol-3-18O, have shown potential in the development of new anticancer, antimicrobial, and antioxidant compounds . These compounds can be used to treat a variety of diseases and conditions .

Wirkmechanismus

Target of Action

Cholesterol-3-18O, a variant of cholesterol, interacts with various targets within the body. Cholesterol is an essential lipid for mammalian cells and can be used as a carbon source by bacteria and as a precursor for steroid hormones in animal cells . The primary targets of cholesterol include the enzymes involved in its biosynthesis and metabolism, such as 3β-HSD or ChOx, and steroid C-26 monooxygenases .

Mode of Action

Cholesterol-3-18O, like cholesterol, interacts with its targets to influence various biochemical processes. For instance, cholesterol is first converted to cholest-4-en-3-one (cholestenone) by the extracellular enzymes 3β-HSD or ChOx, allowing the cholestenone to penetrate the cell barrier . Then, the steroid C-26 monooxygenases oxidize the terminal methyl group of cholestenone to form 3-oxo-cholest-4-en-26-oic acid .

Biochemical Pathways

Cholesterol-3-18O is likely to be involved in the same biochemical pathways as cholesterol. Cholesterol biosynthesis involves enzymes that are in the cytoplasm, microsomes (ER), and peroxisomes . The cholesterol biosynthesis pathway involves the conversion of HMG-CoA to mevalonic acid, which is a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) .

Pharmacokinetics

Cholesterol is synthesized de novo in the body, with the liver accounting for approximately 10%, and the intestines approximately 15%, of the amount produced each day . The cholesterol biosynthesis pathway involves enzymes that are in the cytoplasm, microsomes (ER), and peroxisomes .

Result of Action

The result of Cholesterol-3-18O’s action would be similar to that of cholesterol. Cholesterol plays a critical role in multiple cellular functions, including regulating the physical properties of the plasma membrane to ensure cell viability, growth, proliferation, and serving as a signaling and precursor molecule in biochemical pathways . It is also an important component of the cell membranes and plays an essential role in regulating membrane fluidity, cell differentiation, and proliferation .

Action Environment

The action of Cholesterol-3-18O, like cholesterol, can be influenced by various environmental factors. It is known that cholesterol’s synthesis and utilization must be tightly regulated to prevent over-accumulation and abnormal deposition within the body . This regulation likely involves various environmental factors, including diet, lifestyle, and the presence of other biochemical substances in the body.

Eigenschaften

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i28+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYWMOMLDIMFJA-XLQSOFFQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)[18OH])C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cholesterol-18O | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1H-Indol-3-yl)methylidene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide](/img/structure/B1140690.png)

![Acetic acid;benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B1140691.png)

![(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B1140699.png)

![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B1140710.png)